3-amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride
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Overview
Description
3-amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of amino and methoxy functional groups attached to a phenyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride typically involves multi-step organic reactions. One common method starts with the nitration of 3-methoxyaniline to introduce a nitro group, followed by reduction to form the corresponding amine. This intermediate is then subjected to a Mannich reaction with formaldehyde and a secondary amine to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 3-amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino and methoxy groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the methoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(2-aminophenyl)propan-1-one hydrochloride
- 3-amino-1-(2-methoxyphenyl)propan-1-one hydrochloride
- 3-amino-1-(3-methoxyphenyl)propan-1-one hydrochloride
Uniqueness
Compared to similar compounds, 3-amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride is unique due to the presence of both amino and methoxy groups on the phenyl ring. This combination of functional groups can enhance its reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
2694729-61-6 |
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Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.7 |
Purity |
95 |
Origin of Product |
United States |
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